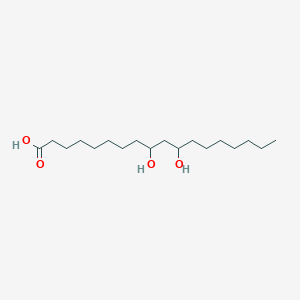
2-(Prop-1-yn-1-yl)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Prop-1-yn-1-yl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom bonded to a 1,3,2-dioxaborolane ring and a prop-1-yn-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-1-yn-1-yl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronic ester with a propargyl alcohol derivative. One common method includes the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, where a terminal alkyne reacts with a boronic ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Prop-1-yn-1-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The boron atom can participate in substitution reactions, forming new boron-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Reagents such as halides or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic acids or esters.
Reduction: Alkenes or alkanes.
Substitution: Various boron-containing derivatives.
Applications De Recherche Scientifique
2-(Prop-1-yn-1-yl)-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Materials Science: Employed in the development of advanced materials with unique properties.
Medicinal Chemistry: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Mécanisme D'action
The mechanism of action of 2-(Prop-1-yn-1-yl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom can coordinate with electron-rich sites, facilitating reactions such as cross-coupling and addition. The prop-1-yn-1-yl group provides additional reactivity, allowing for further functionalization .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Prop-2-yn-1-yl)-1,3,2-dioxaborolane
- 2-(Prop-1-yn-1-yl)-1,3,2-dioxaborinane
- 2-(Prop-1-yn-1-yl)-1,3,2-dioxaborolane derivatives
Uniqueness
This compound is unique due to its specific combination of a boron-containing ring and a prop-1-yn-1-yl group. This structure imparts distinct reactivity and stability, making it valuable for various chemical transformations and applications .
Propriétés
Numéro CAS |
676145-33-8 |
|---|---|
Formule moléculaire |
C5H7BO2 |
Poids moléculaire |
109.92 g/mol |
Nom IUPAC |
2-prop-1-ynyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C5H7BO2/c1-2-3-6-7-4-5-8-6/h4-5H2,1H3 |
Clé InChI |
JNBGLHYAKSJDMQ-UHFFFAOYSA-N |
SMILES canonique |
B1(OCCO1)C#CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


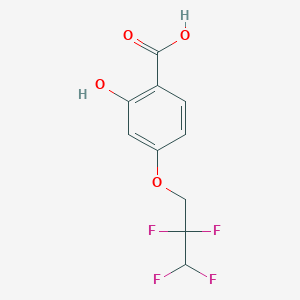
![2,2'-[[1,1'-Binaphthalene]-2,2'-diyldi(4,1-phenylene)]bis(1,3-dioxolane)](/img/structure/B12522979.png)
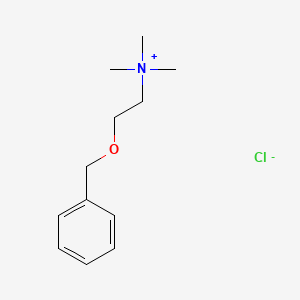
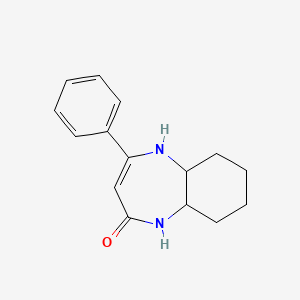
![2-Cyano-7,7-bis[4-(diethylamino)phenyl]hepta-2,4,6-trienoic acid](/img/structure/B12522994.png)
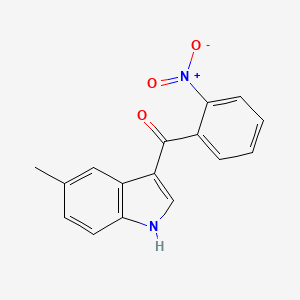

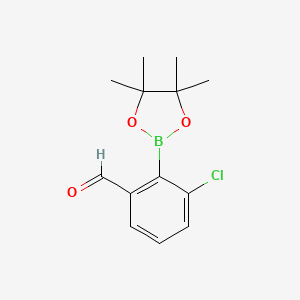
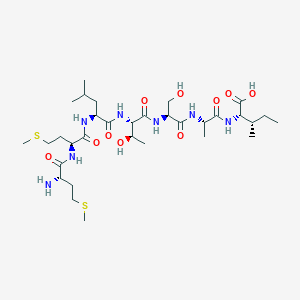

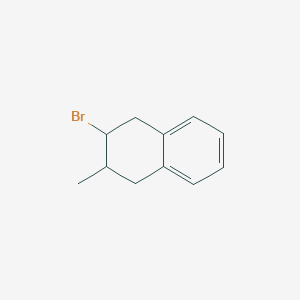
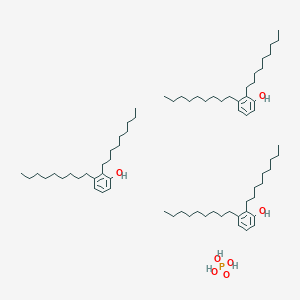
![Benzo[c][2,7]naphthyridine-1-carboxylic acid, 5-chloro-, methyl ester](/img/structure/B12523048.png)
